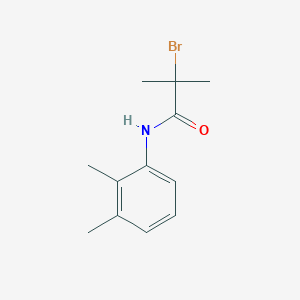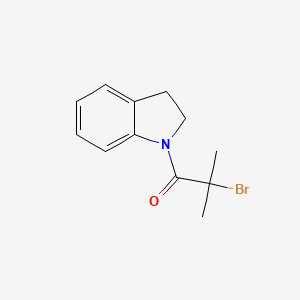
2,4-Dichloro-1,5-difluoro-3-(trichloromethoxy)benzene
Vue d'ensemble
Description
2,4-Dichloro-1,5-difluoro-3-(trichloromethoxy)benzene (DCF-TMB) is a halogenated aromatic compound that has been studied for its potential applications in scientific research. DCF-TMB is a colorless solid with a molecular weight of 326.4 g/mol and a melting point of 79-81°C. It has a high vapor pressure, making it suitable for use in gas-phase experiments. DCF-TMB has been used in a variety of scientific studies, including molecular modeling and spectroscopic studies, as well as in laboratory experiments.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-1,5-difluoro-3-(trichloromethoxy)benzene is not fully understood. However, it is believed that the halogen atoms in the molecule are responsible for its reactivity. The halogens can form bonds with other molecules and can act as electron donors or acceptors, allowing for the formation of new chemical bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,4-Dichloro-1,5-difluoro-3-(trichloromethoxy)benzene are not well understood. However, studies have shown that 2,4-Dichloro-1,5-difluoro-3-(trichloromethoxy)benzene can act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. It is also believed to have an anti-inflammatory effect.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,4-Dichloro-1,5-difluoro-3-(trichloromethoxy)benzene in laboratory experiments include its high vapor pressure, which makes it suitable for use in gas-phase experiments. Additionally, it is relatively easy to synthesize and is stable at room temperature. However, there are some limitations to using 2,4-Dichloro-1,5-difluoro-3-(trichloromethoxy)benzene in lab experiments. For example, it is toxic and should be handled with care. Additionally, it is not very soluble in water, making it difficult to use in aqueous solutions.
Orientations Futures
Some potential future directions for research involving 2,4-Dichloro-1,5-difluoro-3-(trichloromethoxy)benzene include further studies into its mechanism of action and its biochemical and physiological effects. Additionally, further studies into its reactivity with other molecules could be conducted. Additionally, research into the synthesis of other halogenated aromatic compounds could be conducted, as well as research into the use of 2,4-Dichloro-1,5-difluoro-3-(trichloromethoxy)benzene in other applications, such as catalysis and drug delivery. Finally, research into the environmental effects of 2,4-Dichloro-1,5-difluoro-3-(trichloromethoxy)benzene could also be conducted.
Applications De Recherche Scientifique
2,4-Dichloro-1,5-difluoro-3-(trichloromethoxy)benzene has been used in a variety of scientific studies, including molecular modeling and spectroscopic studies. It has been used to study the structure and reactivity of halogenated aromatic compounds, as well as to study the interactions between halogenated aromatic compounds and other molecules. 2,4-Dichloro-1,5-difluoro-3-(trichloromethoxy)benzene has also been used in laboratory experiments to study the reactivity of halogenated aromatic compounds with other molecules.
Propriétés
IUPAC Name |
2,4-dichloro-1,5-difluoro-3-(trichloromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl5F2O/c8-4-2(13)1-3(14)5(9)6(4)15-7(10,11)12/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUPSNPMAVSBAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Cl)OC(Cl)(Cl)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl5F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-1,5-difluoro-3-(trichloromethoxy)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1E)-(dimethylamino)methylene]-2-furamide](/img/structure/B1402108.png)

![1-{4-[(2E)-3-(3,4,5-Trimethoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1402114.png)
![1-{4-[(2E)-3-(3-Methoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1402115.png)

![1-{4-[(2E)-3-(2-Bromophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1402117.png)

![N-[amino(imino)methyl]-4-ethylpiperazine-1-carboximidamide](/img/structure/B1402120.png)
![Methyl 6-acetyl-2-[(chloroacetyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1402124.png)

![2-bromo-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B1402127.png)


